

Technical Guide: Dibutyl 3-hydroxybutyl phosphate (CAS 89197-69-3)

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Compound of Interest		
Compound Name:	Dibutyl 3-hydroxybutyl phosphate	
Cat. No.:	B150512	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl 3-hydroxybutyl phosphate (CAS 89197-69-3), also known as TBP-OH, is an organophosphorus compound.[1][2] It is primarily recognized as a metabolite of the industrial solvent Tributyl phosphate (TBP).[1][3][4] The study of such metabolites is crucial in toxicology and drug development to understand the biotransformation and potential effects of parent compounds within a biological system. This guide provides a summary of the available technical information for **Dibutyl 3-hydroxybutyl phosphate** and presents generalized experimental approaches for its study.

Chemical and Physical Properties

Limited public data is available for **Dibutyl 3-hydroxybutyl phosphate**. The known quantitative information is summarized in the table below.

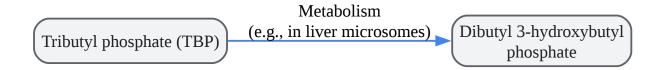


Property	Value	Source
CAS Number	89197-69-3	[1][2]
Synonyms	ТВР-ОН	[1][2]
Molecular Formula	C12H27O5P	[1][2]
Molecular Weight	282.3 g/mol	[1]
Solubility in DMF	25 mg/ml	[1]
Solubility in DMSO	16 mg/ml	[1]
Solubility in Ethanol	16 mg/ml	[1]
Solubility in PBS (pH 7.2)	1.6 mg/ml	[1]

Biological Context: A Metabolite of Tributyl Phosphate

Dibutyl 3-hydroxybutyl phosphate has been identified as a product of the metabolism of Tributyl phosphate (TBP).[1][3][4] Studies have shown that incubation of goldfish liver microsomes in the presence of NADPH can convert TBP into **Dibutyl 3-hydroxybutyl phosphate** and dibutyl phosphate.[1] It has also been observed as a product during the radiolysis of TBP.[1]

The metabolic pathway from TBP to **Dibutyl 3-hydroxybutyl phosphate** is a critical area of investigation for understanding the toxicology and environmental fate of TBP.



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Metabolic conversion of TBP.

Experimental Protocols

Foundational & Exploratory





Due to the limited specific research on **Dibutyl 3-hydroxybutyl phosphate**, detailed experimental protocols for this compound are not readily available. However, a generalized protocol for an in vitro metabolism study using liver microsomes, similar to the conditions in which this metabolite was identified, is provided below. This serves as a representative methodology for researchers investigating the formation of such metabolites.

Generalized Protocol for In Vitro Metabolism Study Using Liver Microsomes

- 1. Objective: To determine the metabolic fate of a parent compound (e.g., Tributyl phosphate) and identify the formation of its metabolites (e.g., **Dibutyl 3-hydroxybutyl phosphate**) in vitro.
- 2. Materials:
- Parent compound (e.g., Tributyl phosphate)
- Liver microsomes (e.g., from human, rat, or goldfish)
- NADPH regenerating system
- Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
- Acetonitrile or other suitable organic solvent for quenching the reaction
- Internal standard for analytical quantification
- Incubator set to 37°C
- Centrifuge
- LC-MS/MS system for analysis
- 3. Procedure:
- Preparation of Reagents: Prepare stock solutions of the parent compound and internal standard in a suitable solvent. Prepare the NADPH regenerating system and phosphate buffer.



- Incubation Mixture Preparation: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the parent compound solution. Pre-incubate the mixture at 37°C for a few minutes.
- Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.
- Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and transfer them to separate tubes containing a cold quenching solvent (e.g., acetonitrile with internal standard) to stop the reaction.
- Sample Processing: Vortex the quenched samples and centrifuge to precipitate the proteins.
- Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to identify and quantify the parent compound and its metabolites.

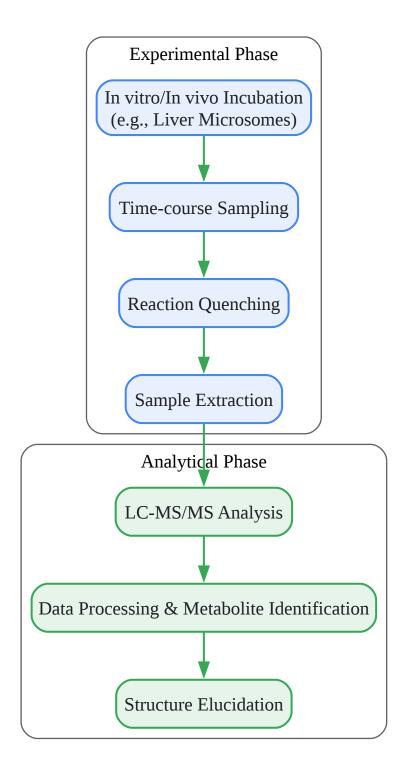
7. Data Analysis:

- Monitor the decrease in the parent compound concentration over time.
- Identify potential metabolite peaks in the chromatograms based on their mass-to-charge ratio.
- Confirm the structure of the metabolites using high-resolution mass spectrometry and comparison with a reference standard if available.

Experimental and Analytical Workflow

The general workflow for identifying and characterizing a metabolite like **Dibutyl 3-hydroxybutyl phosphate** is depicted in the following diagram.





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